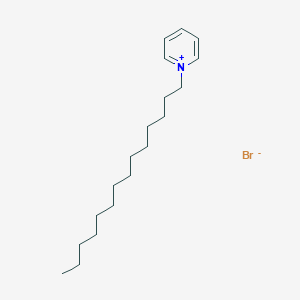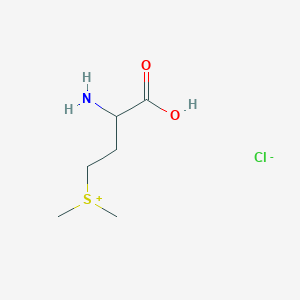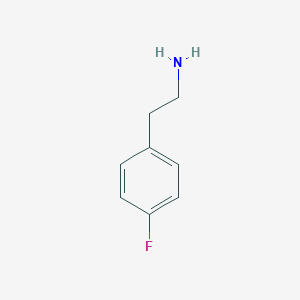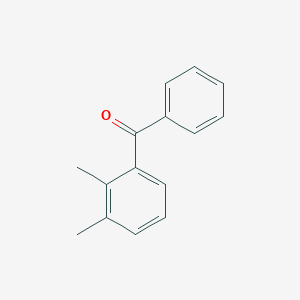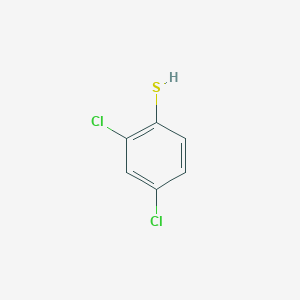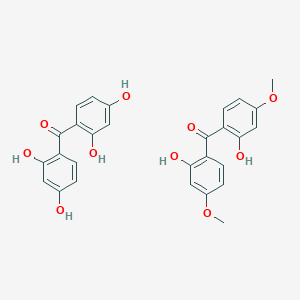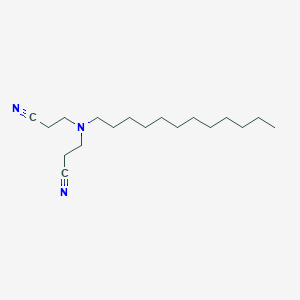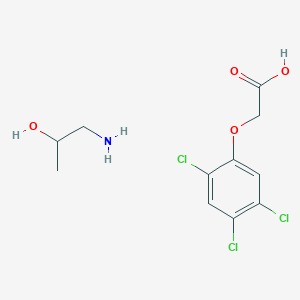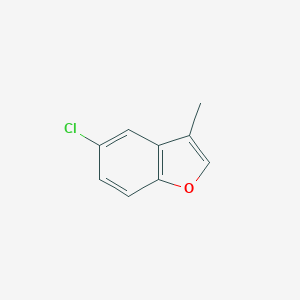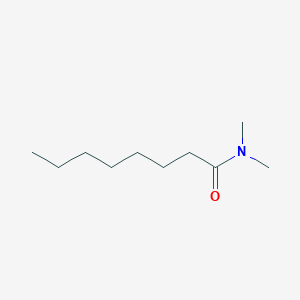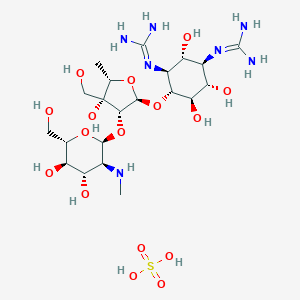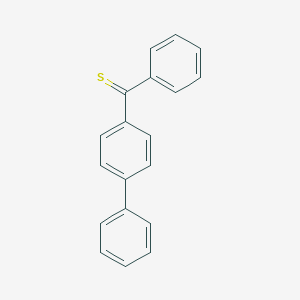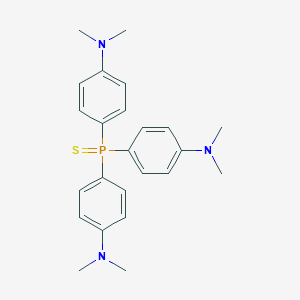
Tris(p-dimethylaminophenyl)phosphine sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAPPS is a phosphine-based compound that has been synthesized and studied for its potential as a fluorescent probe, catalyst, and biological sensor. It is a yellowish powder that is soluble in organic solvents such as chloroform and dichloromethane. TAPPS is a relatively new compound, and its properties and potential applications are still being explored.
作用机制
The mechanism of action of TAPPS is not fully understood, but it is believed to involve the interaction of the phosphine and sulfur atoms with biological molecules. TAPPS has been shown to bind to DNA and proteins, causing changes in their conformation and fluorescence properties. The exact mechanism of these interactions is still being studied.
生化和生理效应
TAPPS has been shown to have minimal toxicity in vitro, making it a promising candidate for biological applications. However, its effects on living organisms are still being studied, and more research is needed to determine its safety and efficacy. TAPPS has been shown to have a high affinity for DNA and can be used to detect changes in DNA structure and function.
实验室实验的优点和局限性
TAPPS has several advantages for lab experiments, including its high fluorescence quantum yield, low toxicity, and stability in solution. However, it also has some limitations, such as its sensitivity to pH and temperature and its potential for oxidation in air. Careful control of the experimental conditions is necessary to obtain reliable results with TAPPS.
未来方向
There are several future directions for TAPPS research, including its use as a biological sensor for detecting disease markers and environmental toxins. TAPPS can also be used as a catalyst for various chemical reactions, and its properties can be optimized for specific applications. Further research is needed to understand the mechanism of action of TAPPS and its effects on living organisms.
In conclusion, TAPPS is a promising compound that has gained attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TAPPS has the potential to be a valuable tool for studying biological molecules and detecting environmental toxins, and further research is needed to fully understand its properties and applications.
合成方法
TAPPS can be synthesized through a multi-step process that involves the reaction of p-dimethylaminophenylphosphine with sulfur. The reaction is typically carried out in an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of TAPPS. The synthesis method has been optimized over the years, and several variations exist in the literature.
科学研究应用
TAPPS has been used in various scientific research applications due to its unique properties. One of the most significant applications of TAPPS is as a fluorescent probe for biological molecules such as DNA and proteins. TAPPS can be used to detect changes in the structure and conformation of these molecules, making it a valuable tool for studying their behavior. TAPPS has also been studied as a catalyst for various chemical reactions and as a sensor for detecting toxic metals in the environment.
属性
CAS 编号 |
1448-56-2 |
|---|---|
产品名称 |
Tris(p-dimethylaminophenyl)phosphine sulfide |
分子式 |
C24H30N3PS |
分子量 |
423.6 g/mol |
IUPAC 名称 |
4-bis[4-(dimethylamino)phenyl]phosphinothioyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3PS/c1-25(2)19-7-13-22(14-8-19)28(29,23-15-9-20(10-16-23)26(3)4)24-17-11-21(12-18-24)27(5)6/h7-18H,1-6H3 |
InChI 键 |
GRVAMFHWGMFIFG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
规范 SMILES |
CN(C)C1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
同义词 |
Tris[p-(dimethylamino)phenyl]phosphine sulfide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



